molecular formula C19H20N2O5S B2913483 2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid CAS No. 1396966-62-3

2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Cat. No.: B2913483
CAS No.: 1396966-62-3
M. Wt: 388.44
InChI Key: BQUJNFAUBARJEM-UHFFFAOYSA-N
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Description

2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that features both an indole and a sulfonamide group. Compounds with these functional groups are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting an amine with a sulfonyl chloride.

    Final Coupling: The ethoxybenzenesulfonamido group can be coupled with the indole derivative under appropriate conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the ethoxy group.

    Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with indole and sulfonamide groups are often investigated for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases, given their ability to interact with biological targets.

Industry

Industrially, the compound could find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for 2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The indole ring could facilitate binding to hydrophobic pockets, while the sulfonamide group might form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
  • 2-(4-chlorobenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid

Uniqueness

The ethoxy group in 2-(4-ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid might confer unique properties, such as increased lipophilicity or altered electronic effects, compared to its methoxy or chloro analogs.

Biological Activity

Overview

2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid is a synthetic compound that integrates an indole moiety with a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18N2O4S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Key Properties:

  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Research has indicated that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study investigating the effects of related indole derivatives on breast cancer cells demonstrated significant cytotoxicity, suggesting that the incorporation of sulfonamide groups may enhance these effects through improved solubility and bioavailability.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)10Apoptosis induction
This compoundMCF-7TBDTBD

Antimicrobial Activity

The sulfonamide group is well-known for its antimicrobial properties. Compounds with this functional group have been used as antibiotics, particularly against bacterial infections.

Research Findings : Preliminary tests have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Induction of Apoptosis : The indole structure may interact with cellular pathways that regulate apoptosis, potentially leading to increased cancer cell death.
  • Receptor Modulation : The compound may act on various receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-2-26-14-7-9-15(10-8-14)27(24,25)21-18(19(22)23)11-13-12-20-17-6-4-3-5-16(13)17/h3-10,12,18,20-21H,2,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUJNFAUBARJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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